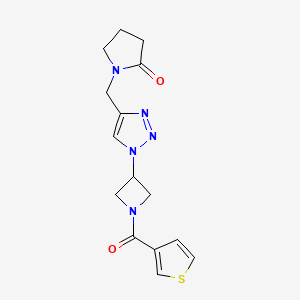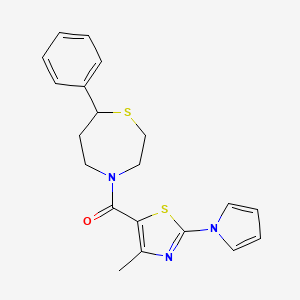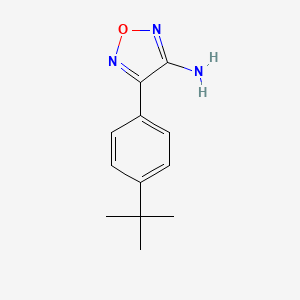
4-(4-Tert-butylphenyl)-1,2,5-oxadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butylphenol is an organic compound with the formula (CH3)3CC6H4OH . It is one of three isomeric tert-butyl phenols . It is a white solid with a distinct phenolic odor . It dissolves in basic water .
Synthesis Analysis
4-tert-Butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene . It can also be produced by diverse transalkylation reactions .Molecular Structure Analysis
The molecular structure of 4-tert-Butylphenol is represented by the formula (CH3)3CC6H4OH . It has a molar mass of 150.22 g/mol .Chemical Reactions Analysis
In the field of polymer science, 4-tert-Butylphenol is used to control molecular weight by limiting chain growth . It has an OH group and so it may be reacted with epichlorohydrin and sodium hydroxide to produce the glycidyl ether which is used in epoxy resin chemistry .Physical And Chemical Properties Analysis
4-tert-Butylphenol is a white solid with a distinct phenolic odor . It has a melting point range of 96 - 100 °C and a boiling point range of 236 - 238 °C . Its density is 0.908 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Oxadiazole derivatives have been synthesized and evaluated for their anticancer activities against various human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), and prostate (Du-145) cancers. The compounds have shown good to moderate activity, indicating their potential as therapeutic agents in cancer treatment (T. Yakantham, R. Sreenivasulu, R. Raju, 2019).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives from oxadiazoles has been explored, with some compounds exhibiting good or moderate activities against test microorganisms. This highlights the potential of oxadiazole derivatives in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).
Synthesis and Polymer Applications
Oxadiazole derivatives have been utilized in the synthesis of novel aromatic polyhydrazides and poly(amide–hydrazide)s, which can be cast into transparent, flexible, and tough films. These materials exhibit high thermal stability and could find applications in high-performance polymers and advanced materials (S. Hsiao, Liang-Ru Dai, M. He, 1999).
Fluorescent Materials and FRET
A novel molecule based on oxadiazole has been designed and synthesized for use in fluorescence resonance energy transfer (FRET) with ZnSe/ZnS quantum dots. This application demonstrates the potential of oxadiazole derivatives in developing fluorescent materials for advanced optical and electronic devices (G. Pujar, Narahari Deshapande, M. Sannaikar, M. N. Wari, I. Khazi, S. Inamdar, 2017).
Antioxidant Properties
Oxadiazole derivatives have shown significant antioxidant activity, suggesting their potential as therapeutic agents in conditions caused by oxidative stress. The antioxidant mechanism and reactivity have been supported by density functional theory (DFT) studies, underscoring the chemical versatility and applicability of these compounds in medicinal chemistry (Raied M. Shakira, Muhammad Kumayl Abd Wahab, N. Nordin, A. Ariffin, 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally related to 4-tert-butylphenol , which is known to interact with various enzymes and receptors in the body. More research is needed to identify the specific targets of this compound.
Mode of Action
Based on its structural similarity to 4-tert-butylphenol , it might interact with its targets in a similar manner. 4-tert-Butylphenol is known to control molecular weight by limiting chain growth
Biochemical Pathways
A study on a related compound, 2,4-di-tert-butylphenol, showed that it exerted effects on tetranychus cinnabarinus, possibly due to its preventive effects on the deamination of biogenic amines (bas) in the nervous system . It’s possible that 4-(4-Tert-butylphenyl)-1,2,5-oxadiazol-3-amine may affect similar pathways, but more research is needed to confirm this.
Pharmacokinetics
4-tert-butylphenol, a structurally related compound, is known to be slightly soluble in water and soluble in many organic solvents . This suggests that this compound might have similar properties, potentially affecting its bioavailability.
Result of Action
Based on its structural similarity to 4-tert-butylphenol , it might have similar effects. For instance, 4-tert-Butylphenol is known to control molecular weight by limiting chain growth
Action Environment
It’s worth noting that the structurally related compound, 4-tert-butylphenol, is known to be slightly soluble in water and soluble in many organic solvents . This suggests that the action of this compound might be influenced by the solvent environment. More research is needed to understand how other environmental factors might influence its action, efficacy, and stability.
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenyl)-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)9-6-4-8(5-7-9)10-11(13)15-16-14-10/h4-7H,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSSPPRVCVWFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2772133.png)
![5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole](/img/structure/B2772134.png)
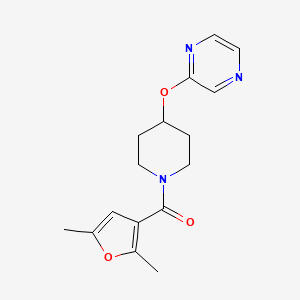
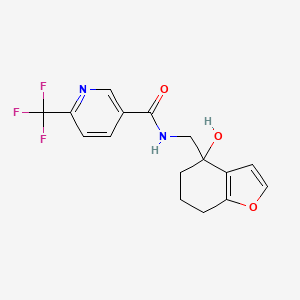
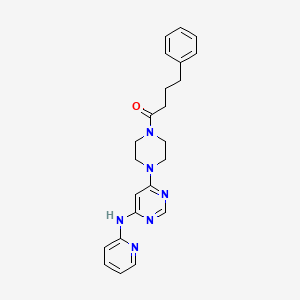

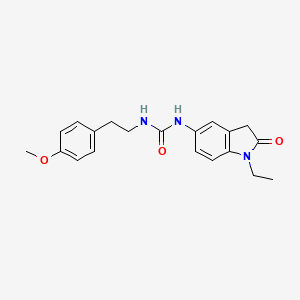


![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2772151.png)

